

An In-depth Technical Guide to Pasireotide (SOM230)

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Compound of Interest

Compound Name: Pasireotide L-aspartate salt

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Abstract

Pasireotide, also known as SOM230, is a synthetic, long-acting cyclic hexapeptide analogue of somatostatin.[1][2] It is a multi-receptor targeted somatostatin analogue with a high binding affinity for four of the five somatostatin receptor subtypes (SSTRs), exhibiting the highest affinity for SSTR5. This broad receptor profile distinguishes it from other somatostatin analogues and underlies its unique therapeutic applications, particularly in the treatment of Cushing's disease and acromegaly. This guide provides a comprehensive overview of the core molecular and pharmacological characteristics of Pasireotide, including its chemical properties, mechanism of action, and key experimental findings.

Core Molecular and Chemical Properties

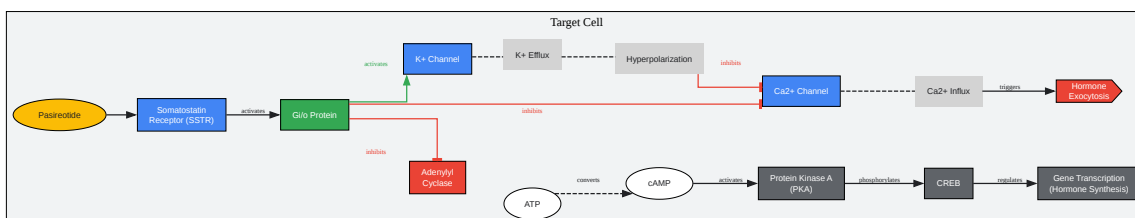
Pasireotide is a six-membered homodetic cyclic peptide.[1] Its structure incorporates unnatural amino acids and a specific conformation that confers a broader receptor binding profile and extended plasma half-life compared to native somatostatin.[3] The core chemical and physical properties of Pasireotide and its common salt forms are summarized below.

Identifier	Pasireotide (Free Base)	Pasireotide Diaspartate	Pasireotide Acetate
Synonyms	SOM230, SOM-230	Signifor	SOM230 acetate
Molecular Formula	C58H66N10O9[1][4]	C66H80N12O17[5]	Not explicitly defined
Molecular Weight	1047.2 g/mol [1]	1313.4 g/mol [5][6]	1107.26 g/mol [7]
CAS Number	396091-73-9[3][4]	820232-50-6[5]	396091-76-2[7]

Mechanism of Action and Signaling Pathway

Pasireotide functions as a somatostatin receptor agonist.[2] Its therapeutic effects are mediated through its binding to somatostatin receptors, which are G-protein coupled receptors. The activation of these receptors triggers a cascade of intracellular signaling events that ultimately lead to the inhibition of hormone secretion and cellular proliferation.

The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of protein kinase A (PKA) and downstream effectors. Additionally, Pasireotide can activate various phosphatase enzymes and influence ion channel activity, particularly potassium and calcium channels, leading to cell hyperpolarization and reduced hormone exocytosis.



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Caption: Pasireotide signaling pathway.

Experimental Protocols and Findings

Receptor Binding Affinity Assays

Methodology: Competitive binding assays are performed using cell membranes from CHO-K1 cells stably expressing human somatostatin receptor subtypes (SSTR1, SSTR2, SSTR3, SSTR4, and SSTR5). Membranes are incubated with a radiolabeled somatostatin analogue (e.g., ¹²⁵I-[Leu⁸, D-Trp²²]-SRIF-28) and increasing concentrations of Pasireotide. The concentration of Pasireotide that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.

Key Findings: Pasireotide demonstrates high binding affinity for SSTR1, SSTR2, SSTR3, and SSTR5, with a significantly lower affinity for SSTR4.[8] The IC₅₀ values are typically in the nanomolar range for the high-affinity receptors.

Receptor Subtype	Pasireotide IC50 (nM)[8]
hSSTR1	9.3
hSSTR2	1.0
hSSTR3	1.5
hSSTR4	>100
hSSTR5	0.16

In Vitro Hormone Secretion Assays

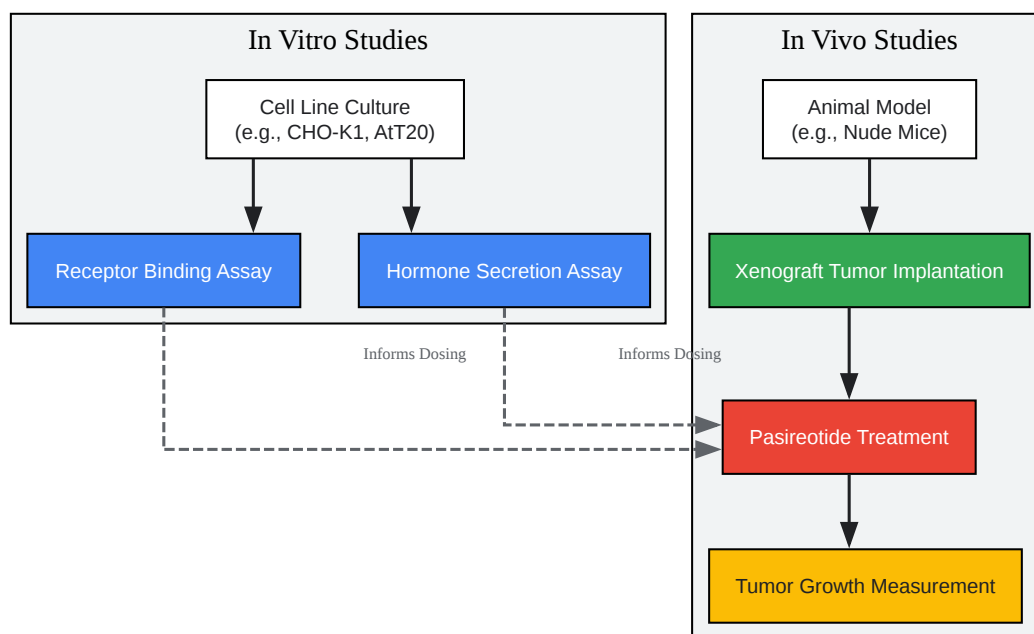
Methodology: Primary cell cultures of pituitary adenomas (e.g., corticotroph adenomas from Cushing's disease patients) are established. The cells are treated with varying concentrations of Pasireotide for a defined period. The concentration of hormones (e.g., ACTH) in the cell culture supernatant is quantified using immunoassays (e.g., ELISA).

Key Findings: Pasireotide effectively inhibits the secretion of ACTH from cultured human corticotroph adenomas.[8] This inhibitory effect is dose-dependent and is mediated primarily through its interaction with SSTR5.

In Vivo Tumor Growth Inhibition Studies

Methodology: A xenograft tumor model is established by subcutaneously implanting a human tumor cell line (e.g., AtT20 mouse pituitary tumor cells) into immunocompromised mice. Once tumors reach a palpable size, the mice are treated with Pasireotide or a vehicle control. Tumor volume is measured regularly, and at the end of the study, tumors are excised and weighed.

Key Findings: Pasireotide has been shown to inhibit the growth of AtT20 tumors in nude mice. [8] This anti-proliferative effect is attributed to the activation of SSTRs, leading to the induction of apoptosis and cell cycle arrest.



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Caption: General experimental workflow for Pasireotide evaluation.

Conclusion

Pasireotide is a potent, multi-receptor targeted somatostatin analogue with a well-defined molecular profile and mechanism of action. Its unique high affinity for SSTR5, in addition to other SSTRs, provides a distinct therapeutic advantage in conditions characterized by the overexpression of these receptors. The experimental data consistently demonstrate its efficacy in inhibiting hormone secretion and tumor cell proliferation, supporting its clinical use in challenging endocrine disorders. Further research into its signaling pathways and potential applications continues to be an active area of investigation.

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